molecular formula C8H9BO3 B1463746 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 947163-26-0

6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B1463746
CAS RN: 947163-26-0
M. Wt: 163.97 g/mol
InChI Key: GAGAFKOBUXAXBW-UHFFFAOYSA-N
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Description

6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is a boron-based compound. It is part of the benzoxaborole class of compounds, which have been studied for their potential pharmacological activities .


Synthesis Analysis

The synthesis of benzoxaboroles, including 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol, often involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . In one study, a series of conjugates of the antifungal antibiotic amphotericin B (AmB) with benzoxaboroles was synthesized .


Molecular Structure Analysis

The molecular structure of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is characterized by the presence of a benzoxaborole ring. This ring structure is common in boron-based heterocycles .


Chemical Reactions Analysis

Benzoxaboroles, including 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol, can undergo various chemical reactions. For instance, they can be used to synthesize conjugates with other compounds, such as the antifungal antibiotic amphotericin B .

Scientific Research Applications

Hemostatic Applications in Medicine

Injectable Hydrogels for Hemostasis: The compound has been utilized in the development of injectable hydrogels for the treatment of incompressible bleeding, which is a significant cause of death in trauma . The hydrogel, which incorporates 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol conjugated with hyaluronic acid, showcases excellent adhesion properties and self-healing capabilities, significantly reducing blood loss .

Antimicrobial Research

Synthesis of Antimicrobial Agents: In the field of medicinal chemistry, derivatives of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol have been synthesized and evaluated for their antimicrobial properties . These compounds have shown potential in inhibiting microbial growth, which is crucial for developing new pharmaceuticals with high efficiency and low drug resistance profiles .

Material Science

Advanced Material Design: The unique chemical structure of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol makes it a candidate for surface modifications in material science. These modifications can promote cell adhesion and proliferation, which are essential for the development of biomaterials used in various applications, including tissue engineering .

Wound Healing

Biocompatible Hydrogels for Wound Management: The compound’s role in creating biocompatible hydrogels that can deliver growth factors or other biologics is pivotal for optimal wound healing. This application is particularly relevant in designing strategies to increase the hydrogels’ biocompatibility and tune their degradation profile for medical use .

Drug Delivery Systems

Targeted Drug Delivery: The chemical properties of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol allow for its use in targeted drug delivery systems. By conjugating the compound with specific biomolecules, it can be directed towards particular sites in the body, enhancing the efficacy of therapeutic agents .

Bioengineering

Functional Biomaterials: As part of functional biomaterials design, this compound is being explored for its potential to be integrated into innovative strategies that address current challenges in bioengineering. Its application spans from injectable materials to solid-state devices .

Chemical Synthesis

Organic Synthesis Intermediate: The compound serves as an intermediate in organic synthesis, aiding in the creation of complex molecules with potential applications in various fields, including pharmaceuticals and agrochemicals .

Pharmaceutical Development

Pharmacological Studies: Ongoing research is investigating the pharmacological aspects of 6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol and its derivatives. These studies aim to understand the compound’s mechanism of action and therapeutic potential in treating various diseases .

properties

IUPAC Name

1-hydroxy-6-methoxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGAFKOBUXAXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol

CAS RN

947163-26-0
Record name 6-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

H181 (150 mg, 1.0 mmol) was dissolved in DMF (8.0 mL) and cooled to 0° C. with ice bath. To this solution under nitrogen were added in sequence NaH (60% in mineral oil, 120 mg, 3.0 mmol) and iodomethane (0.1 mL, 2.0 mmol). The reaction mixture was stirred for 2 h then treated with 1.0 M HCl (10.0 mL). After extraction with ethyl acetate, the organic phase was washed with water and brine, and dried over anhydrous Na2SO4. The residue after rotary evaporation was purified by column chromatography over silica gel to give the title compound (81.9 mg, 50% yield). 1H NMR (400 MHz, CDCl3): δ 7.26 (d, J=8.4 Hz, 1H), 7.23 (d, J=2.4 Hz, 1H), 7.07 (dd, J=8.1 & 2.4 Hz, 1H), 5.06 (s, 2H) and 3.84 (s, 3H) ppm; Mp: 107-109° C.
Name
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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